molecular formula C15H21N3O2 B2888147 (E)-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)but-2-en-1-one CAS No. 2035022-88-7

(E)-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)but-2-en-1-one

Cat. No. B2888147
CAS RN: 2035022-88-7
M. Wt: 275.352
InChI Key: YXRNMPGLJBEFGV-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)but-2-en-1-one, also known as DM-1, is a small molecule inhibitor that has been shown to have potential in the treatment of cancer. DM-1 works by targeting microtubules, which are essential for cell division, thereby inhibiting the growth and proliferation of cancer cells.

Scientific Research Applications

Insecticidal and Antibacterial Potential

Researchers have explored the use of dimethylpyrimidin-yl-oxy piperidine derivatives in the field of insecticidal and antimicrobial activities. A study conducted by Deohate and Palaspagar (2020) synthesized compounds with a similar structure and tested them against Pseudococcidae insects and various microorganisms, demonstrating their potential in controlling pests and bacterial infections (Deohate & Palaspagar, 2020).

Antibacterial Agents

The antibacterial properties of pyrimidine derivatives have been a subject of interest. A study by Tucker et al. (1998) explored piperazinyl oxazolidinones, structurally related to dimethylpyrimidine piperidine, focusing on their effectiveness against gram-positive pathogens including methicillin-resistant Staphylococcus aureus (Tucker et al., 1998).

DNA Interaction and Tautomerism

Gulevskaya et al. (1994) investigated the reactivity of dimethylpyrimido pyrimidine derivatives, which bear resemblance to dimethylpyrimidin-yl-oxy piperidine, with alkylamides. These compounds exhibited unique interactions with DNA, contributing to our understanding of molecular interactions in genetics and biochemistry (Gulevskaya et al., 1994).

Crystallography and Hydrogen Bonding

Research by Rajam et al. (2017) provided insights into the crystal structure and hydrogen bonding of aminopyrimidine fragments, which are closely related to dimethylpyrimidin-yl-oxy piperidine. Their work contributes to the understanding of molecular recognition processes essential in drug design (Rajam et al., 2017).

Molecular Dynamics and Corrosion Inhibition

A study by Kaya et al. (2016) utilized quantum chemical and molecular dynamic simulations to evaluate the properties of piperidine derivatives (similar to dimethylpyrimidin-yl-oxy piperidine) in corrosion inhibition. This research is significant in the field of materials science and corrosion engineering (Kaya et al., 2016).

Synthesis and Anti-Angiogenic Activity

The synthesis and biological activities of piperidine derivatives, including their anti-angiogenic and DNA cleavage properties, have been explored in cancer research. Kambappa et al. (2017) synthesized novel piperidine-carboxamide derivatives and assessed their efficacy in inhibiting blood vessel formation, a key process in cancer progression (Kambappa et al., 2017).

properties

IUPAC Name

(E)-1-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-4-5-15(19)18-8-6-13(7-9-18)20-14-10-11(2)16-12(3)17-14/h4-5,10,13H,6-9H2,1-3H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXRNMPGLJBEFGV-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)N1CCC(CC1)OC2=NC(=NC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)N1CCC(CC1)OC2=NC(=NC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)but-2-en-1-one

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